molecular formula C16H16N2O5 B8258595 5,5'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde

5,5'-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde

Cat. No.: B8258595
M. Wt: 316.31 g/mol
InChI Key: XJBBGDJITCAMHF-UHFFFAOYSA-N
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Description

5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde is a chemical compound with the molecular formula C16H16N2O5. It is known for its unique structure, which includes two picolinaldehyde groups connected by an oxybis(ethane-2,1-diyl)bis(oxy) linker. This compound is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde typically involves the reaction of picolinaldehyde with a suitable diol under controlled conditions. One common method includes the use of ethylene glycol as the diol, which reacts with picolinaldehyde in the presence of an acid catalyst to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-((Oxybis(ethane-2,1-diyl))bis(oxy))dipicolinaldehyde is unique due to its specific linker and functional groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of coordination polymers and the study of enzyme mechanisms .

Properties

IUPAC Name

5-[2-[2-(6-formylpyridin-3-yl)oxyethoxy]ethoxy]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-11-13-1-3-15(9-17-13)22-7-5-21-6-8-23-16-4-2-14(12-20)18-10-16/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBBGDJITCAMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCOCCOC2=CN=C(C=C2)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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